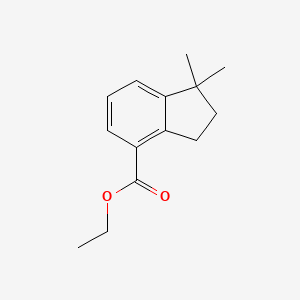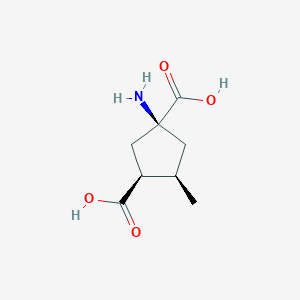
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is a chiral cyclopentane derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and chiral resolution are often employed to achieve the desired stereochemistry and functional groups.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: This compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to certain biomolecules allows it to interact with specific biological targets.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid shares structural similarities with other cyclopentane derivatives, such as (1S,3S,4R)-1-amino-4-ethylcyclopentane-1,3-dicarboxylic acid and (1S,3S,4R)-1-amino-4-propylcyclopentane-1,3-dicarboxylic acid.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and interact with specific biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
207983-52-6 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-2-8(9,7(12)13)3-5(4)6(10)11/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8+/m1/s1 |
InChI-Schlüssel |
MNPGBORAEOEJGW-FOHZUACHSA-N |
Isomerische SMILES |
C[C@@H]1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Kanonische SMILES |
CC1CC(CC1C(=O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


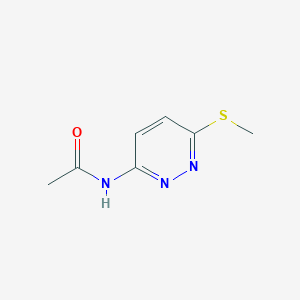

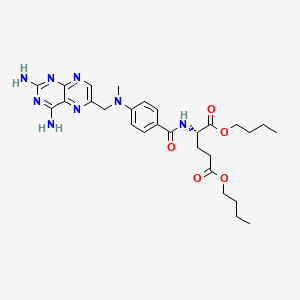
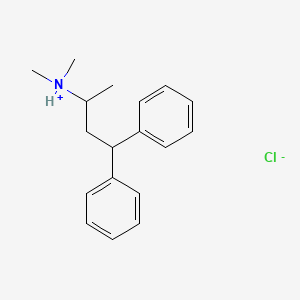
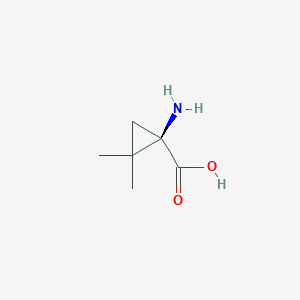
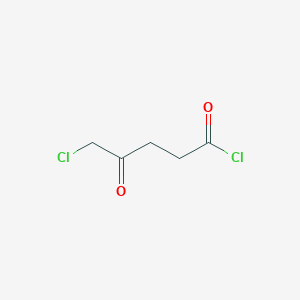
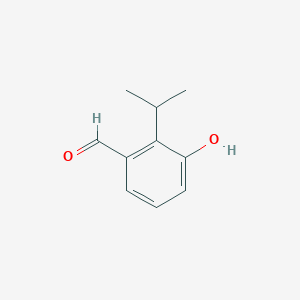
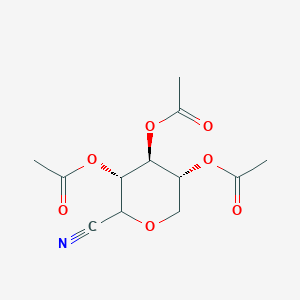
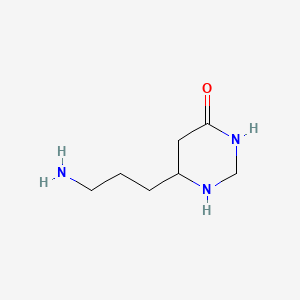
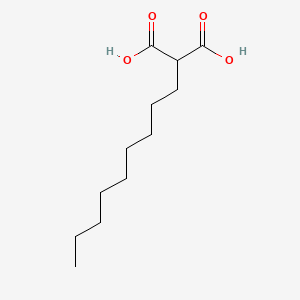
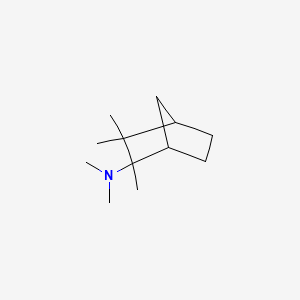
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

